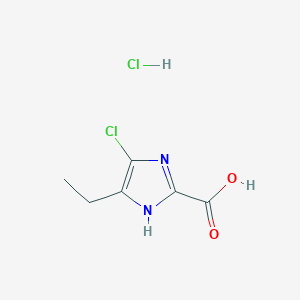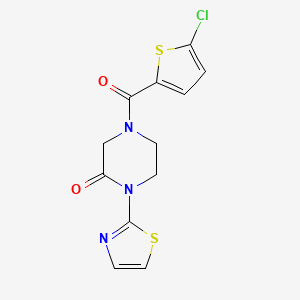
4-(5-Chlorothiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chlorothiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CCTP, and it is a heterocyclic compound that consists of a piperazine ring, a thiophene ring, and a thiazole ring. CCTP is synthesized through a multi-step process that involves the use of various reagents and catalysts.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(5-Chlorothiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one' involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with 2-aminothiazole to form the desired product, 4-(5-Chlorothiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one.
Starting Materials
5-chlorothiophene-2-carboxylic acid, thionyl chloride, 2-aminothiazole
Reaction
Step 1: 5-chlorothiophene-2-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 5-chlorothiophene-2-carbonyl chloride., Step 2: 5-chlorothiophene-2-carbonyl chloride is then reacted with 2-aminothiazole in the presence of a base such as triethylamine or sodium carbonate to form the desired product, 4-(5-Chlorothiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one., Step 3: The product is then purified using techniques such as recrystallization or column chromatography.
科学的研究の応用
CCTP has potential applications in various fields of scientific research. One of the most significant applications of CCTP is in the field of medicinal chemistry. CCTP has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. CCTP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, CCTP has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. CCTP has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
作用機序
The mechanism of action of CCTP is not fully understood. However, it is believed that CCTP exerts its effects by inhibiting various enzymes and signaling pathways in the body. For example, CCTP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, CCTP can alter gene expression patterns and induce apoptosis in cancer cells. CCTP has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is a signaling pathway that is involved in various cellular processes, including cell proliferation and differentiation.
生化学的および生理学的効果
CCTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that CCTP can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. CCTP has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In Alzheimer's disease, CCTP has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions. CCTP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using CCTP in lab experiments is its potential as a therapeutic agent. CCTP has shown promising results in the treatment of various diseases, making it a valuable compound for research. However, there are also limitations to using CCTP in lab experiments. One limitation is the low yield of the synthesis process, which can make it difficult to obtain large quantities of the compound. Another limitation is the lack of understanding of the compound's mechanism of action, which can make it challenging to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on CCTP. One direction is to further investigate the compound's mechanism of action. Understanding how CCTP exerts its effects can help researchers design more effective experiments and develop more targeted therapies. Another direction is to explore the potential of CCTP in combination with other drugs. CCTP has been shown to enhance the effects of other drugs, making it a potential candidate for combination therapy. Finally, future research can focus on developing more efficient synthesis methods for CCTP, which can increase the yield and availability of the compound for research purposes.
Conclusion
In conclusion, 4-(5-Chlorothiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one (CCTP) is a heterocyclic compound that has potential applications in various fields of scientific research. CCTP is synthesized through a multi-step process that involves the use of various reagents and catalysts. CCTP has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. The mechanism of action of CCTP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. CCTP has various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of amyloid-beta peptide aggregation. While there are limitations to using CCTP in lab experiments, future research can focus on exploring its mechanism of action, potential for combination therapy, and developing more efficient synthesis methods.
特性
IUPAC Name |
4-(5-chlorothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S2/c13-9-2-1-8(20-9)11(18)15-4-5-16(10(17)7-15)12-14-3-6-19-12/h1-3,6H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVABLWCRQWMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(S2)Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chlorothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2975384.png)

![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-morpholinoethyl)acetamide](/img/structure/B2975389.png)
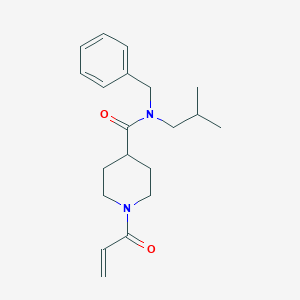
![4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride](/img/structure/B2975391.png)
![Methyl 3-[{2-[(4-fluorophenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2975392.png)
![4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile](/img/structure/B2975396.png)
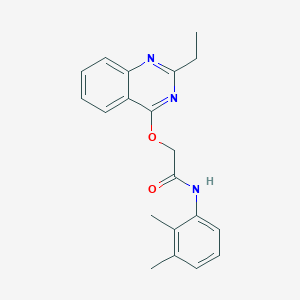
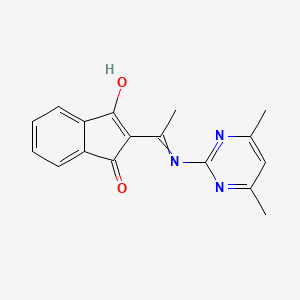

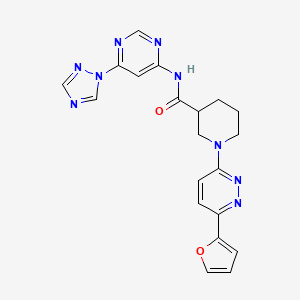

![N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2975403.png)
